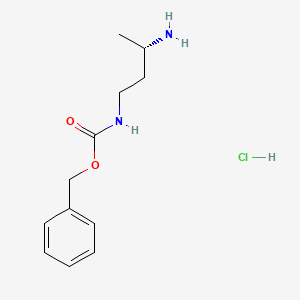

(S)-1-Cbz-amino-butyl-3-amine hydrochloride

Description

IUPAC Nomenclature and Stereochemical Configuration

The compound (S)-1-Cbz-amino-butyl-3-amine hydrochloride is systematically named benzyl N-[(3S)-3-aminobutyl]carbamate;hydrochloride . Its stereochemical configuration is defined by the (3S) designation, indicating the absolute configuration of the chiral center at the third carbon of the butyl chain. The structure comprises:

- A benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen of a carbamate moiety.

- A butylamine backbone with an amino group (-NH₂) at the terminal carbon.

- A hydrochloride counterion, introduced during salt formation to enhance stability and solubility.

The stereochemistry is critical for applications in asymmetric synthesis, where enantiopurity directly impacts biological activity and reaction outcomes.

Molecular Formula and Weight Analysis

The molecular formula of (S)-1-Cbz-amino-butyl-3-amine hydrochloride is C₁₂H₁₉ClN₂O₂ , with a molecular weight of 258.74 g/mol . This includes contributions from:

- C₁₂H₁₈N₂O₂ (parent compound: benzyl N-[(3S)-3-aminobutyl]carbamate).

- HCl (hydrochloride counterion).

| Component | Formula | Molecular Weight (g/mol) |

|---|---|---|

| Parent compound | C₁₂H₁₈N₂O₂ | 222.28 |

| Hydrochloride salt | HCl | 36.46 |

| Total | C₁₂H₁₉ClN₂O₂ | 258.74 |

The molecular weight aligns with experimental data from PubChem and commercial suppliers.

X-ray Crystallographic Data and Conformational Studies

Experimental X-ray crystallographic data for this specific compound are not publicly available in the provided sources. However, computational studies on analogous Cbz-protected amines provide insights into conformational preferences:

These studies suggest that Cbz-protected amines adopt low-energy conformations stabilized by intramolecular hydrogen bonding and steric interactions. While direct experimental data are lacking, the compound’s structure is consistent with trends observed in similar systems.

Comparative Analysis of Related Cbz-Protected Amine Derivatives

The structural and functional diversity of Cbz-protected amines is evident in their applications. Below is a comparison with key derivatives:

| Compound | CAS Number | Molecular Formula | Stereochemical Feature | Primary Application |

|---|---|---|---|---|

| (S)-1-Cbz-amino-butyl-3-amine hydrochloride | 1187927-74-7 | C₁₂H₁₉ClN₂O₂ | (3S)-Configuration | Chiral intermediate synthesis |

| (S)-3-Cbz-amino-butylamine hydrochloride | 1414960-61-4 | C₁₂H₁₉ClN₂O₂ | (S)-Configuration at C3 | Peptide synthesis |

| 1-Cbz-amino-butyl-3-amine | 885277-99-6 | C₁₂H₁₈N₂O₂ | Racemic or unspecified | Organic synthesis |

| N-Cbz-1,3-diaminopropane hydrochloride | 17400-34-9 | C₁₁H₁₇ClN₂O₂ | No stereocenter | Diamine precursor |

Key distinctions :

- Stereochemical purity : Only enantiomerically pure derivatives (e.g., (S)-configured compounds) are suitable for asymmetric catalysis or drug development.

- Chain length and substitution : The butyl chain in (S)-1-Cbz-amino-butyl-3-amine hydrochloride allows for greater conformational flexibility compared to shorter-chain analogs.

- Salt form : Hydrochloride enhances solubility in polar solvents, critical for high-yield reactions.

Properties

IUPAC Name |

benzyl N-[(3S)-3-aminobutyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-10(13)7-8-14-12(15)16-9-11-5-3-2-4-6-11;/h2-6,10H,7-9,13H2,1H3,(H,14,15);1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVSPLVWNFAKVRX-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-74-7 | |

| Record name | Carbamic acid, N-[(3S)-3-aminobutyl]-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

General Synthetic Strategy

The synthesis of (S)-1-Cbz-amino-butyl-3-amine hydrochloride generally involves:

- Starting from chiral amino alcohol or amino acid derivatives.

- Introduction of the carbobenzoxy (Cbz) protecting group on the amino function.

- Selective functional group transformations to install the butyl-3-amine moiety.

- Formation of the hydrochloride salt to stabilize the amine.

The key features include maintaining stereochemical integrity, achieving high yield, and minimizing by-products.

Preparation via Methanesulfonate Intermediates and Acidic Deprotection

A patented method (CN103373953A) describes the preparation of related Cbz-protected piperidine derivatives, which can be adapted for (S)-1-Cbz-amino-butyl-3-amine hydrochloride:

Step 1: Formation of (S)-2-((carbobenzoxy)amino)pentane-1,5-dimesylate

This intermediate is prepared by reacting the chiral amino precursor with methanesulfonyl chloride to introduce mesylate leaving groups.Step 2: Nucleophilic substitution with amines

The mesylate intermediate undergoes substitution with primary amines under mild heating (20–100 °C) in solvents such as water, ethanol, or dichloromethane/water mixtures. The molar ratio of intermediate to acid is 1:4 to 1:10, with hydrochloric acid or trifluoroacetic acid used for deprotection and salt formation.Step 3: Removal of primary amine protecting group

Acidic conditions remove the protecting group, yielding the free amine or its hydrochloride salt.Step 4: Purification

The product is isolated by filtration, washing, drying, and recrystallization to obtain the (S)-1-Cbz-amino-butyl-3-amine hydrochloride with high optical purity and yield (~50% to 90% depending on step specifics).

Reaction conditions summary:

| Step | Conditions | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Mesylate formation | Reaction with methanesulfonyl chloride | Organic solvent (THF, DCM) | 0–25 | 1–3 | High | Stereochemistry retained |

| Nucleophilic substitution | With primary amine + acid | Water, ethanol, DCM/water mix | 20–100 | 3–8 | 50–90 | Acid removes protecting group |

| Purification & recrystallization | Filtration, washing, drying | Ethyl acetate, methyl tert-butyl ether | Ambient | — | — | Optical purity >99% |

This method benefits from low-cost starting materials, mild reaction conditions, and high stereochemical fidelity.

Protection and Deprotection Techniques

Cbz Protection:

The amino group is protected by benzyl chloroformate (Cbz-Cl) under basic aqueous conditions (e.g., NaOH solution at 0 °C to room temperature). This step prevents side reactions during subsequent transformations.Deprotection:

Acidic hydrolysis with hydrochloric acid or trifluoroacetic acid removes the Cbz group when needed, often simultaneously forming the hydrochloride salt of the amine.Solvent Systems:

Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), ethanol, and acetonitrile, chosen for their ability to dissolve intermediates and facilitate acid-base reactions.

Alternative Synthetic Routes

Though no direct synthesis of (S)-1-Cbz-amino-butyl-3-amine hydrochloride was found in literature outside the patent, related syntheses of Cbz-protected amines and diamino compounds provide insight:

Stepwise lithiation, carbamate protection, and amination reactions are common in related indole and piperidine derivatives synthesis.

Use of tert-butyl carbamate (Boc) protection as an alternative to Cbz is documented, but for (S)-1-Cbz-amino-butyl-3-amine hydrochloride, Cbz is preferred for stability and ease of removal.

Analytical and Purity Data

NMR Spectroscopy:

Characteristic proton signals for the Cbz group appear as singlets near 5.0 ppm (benzylic CH2) and aromatic multiplets around 7.2–7.4 ppm.Mass Spectrometry:

Molecular ion peaks confirm the molecular weight consistent with (S)-1-Cbz-amino-butyl-3-amine.Optical Purity:

High-performance liquid chromatography (HPLC) or chiral GC is used to confirm enantiomeric excess, typically >99% for the final product.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Chiral amino pentane derivatives |

| Protecting Group | Carbobenzoxy (Cbz) via benzyl chloroformate |

| Key Intermediate | (S)-2-((carbobenzoxy)amino)pentane-1,5-dimesylate |

| Reaction Solvents | THF, DCM, ethanol, water, acetonitrile |

| Acid for Deprotection | Hydrochloric acid or trifluoroacetic acid |

| Reaction Temperature | 0–100 °C (mostly 20–70 °C) |

| Reaction Time | 1–14 hours depending on step |

| Yield | 50–90% depending on step |

| Optical Purity | >99% |

| Purification | Filtration, recrystallization, chromatography |

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cbz-amino-butyl-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the Cbz group can be replaced by other functional groups.

Reduction Reactions: The Cbz group can be removed through catalytic hydrogenation, yielding the free amine.

Oxidation Reactions: The amine group can be oxidized to form corresponding imines or amides under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Reduction Reactions: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Oxidation Reactions: Oxidizing agents like potassium permanganate or sodium hypochlorite.

Major Products Formed

Substitution Reactions: Various substituted derivatives depending on the reagent used.

Reduction Reactions: Free amine (butylamine).

Oxidation Reactions: Imines or amides.

Scientific Research Applications

Scientific Research Applications

-

Peptide Synthesis :

- The compound serves as a building block for synthesizing peptides. Its Cbz group allows for the selective protection of amines during the coupling reactions, facilitating the formation of peptide bonds without unwanted side reactions .

- It has been utilized in solid-phase peptide synthesis techniques, where its stability under various reaction conditions is advantageous .

-

Drug Development :

- (S)-1-Cbz-amino-butyl-3-amine hydrochloride has been explored in the development of bioactive compounds. Its structural features contribute to the design of inhibitors and modulators targeting specific biological pathways .

- Case studies have shown its role in synthesizing analogs of natural products with enhanced pharmacological properties .

- Bioconjugation :

- Chiral Synthesis :

Synthesis of Bioactive Peptides

A study demonstrated the use of (S)-1-Cbz-amino-butyl-3-amine hydrochloride in synthesizing cyclodepsipeptides, which are known for their biological activity. The compound facilitated the formation of complex structures through selective protection and deprotection strategies, leading to compounds with significant anti-cancer properties .

Development of Antiviral Agents

Research involving the modification of (S)-1-Cbz-amino-butyl-3-amine hydrochloride led to derivatives that exhibited antiviral activity against specific pathogens. The modifications allowed for enhanced interaction with viral proteins, showcasing the compound's potential in drug discovery .

Chiral Catalysis

In another case study, (S)-1-Cbz-amino-butyl-3-amine hydrochloride was used as a chiral catalyst in asymmetric reactions. Its ability to influence reaction pathways resulted in high yields of desired products with excellent enantioselectivity, highlighting its utility in synthetic organic chemistry .

Mechanism of Action

The mechanism of action of (S)-1-Cbz-amino-butyl-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. The Cbz group provides stability and protection to the amino group, allowing selective reactions to occur at other sites of the molecule.

Comparison with Similar Compounds

(S)-1-Boc-amino-butyl-3-amine Hydrochloride

Structural Differences :

- Protecting Group : Replaces the Cbz group with a tert-butoxycarbonyl (Boc) group.

- Stability: Boc is acid-labile (removed under mild acidic conditions like TFA), whereas Cbz requires hydrogenolysis (H₂/Pd-C) or strong acids (e.g., HBr/AcOH) for cleavage .

- Applications : Boc derivatives are preferred in multi-step syntheses requiring acid-sensitive intermediates, while Cbz is chosen for stability under basic or nucleophilic conditions.

| Compound Name | Protecting Group | Deprotection Method | Solubility (Polar Solvents) | Common Applications |

|---|---|---|---|---|

| (S)-1-Cbz-amino-butyl-3-amine HCl | Cbz | H₂/Pd-C, HBr/AcOH | High | Peptide synthesis, chiral ligands |

| (S)-1-Boc-amino-butyl-3-amine HCl | Boc | TFA, HCl/dioxane | Moderate | Pharmaceuticals, intermediates |

Research Findings :

Phenyl-Substituted Amine Derivatives

Examples :

Key Differences :

- Reactivity : Phenyl-substituted amines are more lipophilic, enhancing membrane permeability in biological systems but reducing solubility in aqueous media.

- Stereochemical Impact : The (S)-configuration in both classes ensures enantioselectivity, but phenyl derivatives are more commonly used in receptor-targeted drug design.

Benazepril Hydrochloride (Contextual Reference)

It features a benzazepine core and ethyl ester groups, highlighting how minor modifications (e.g., ester vs. Cbz/Boc protection) drastically alter biological activity. Benazepril is an ACE inhibitor, whereas (S)-1-Cbz-amino-butyl-3-amine HCl is a synthetic intermediate .

Critical Analysis of Physicochemical Properties

- Solubility : The hydrochloride salt form improves aqueous solubility across all analogs, but phenyl derivatives remain less soluble than Cbz/Boc-protected amines due to aromatic hydrophobicity.

- Stability : Cbz derivatives are prone to oxidation under basic conditions, whereas Boc analogs degrade in acidic environments.

Research Trends and Industrial Relevance

- Pharmaceutical Use : The Boc analog (CAS 1187927-64-5) is commercially available (), underscoring its role in antihypertensive and antiviral drug synthesis .

Biological Activity

(S)-1-Cbz-amino-butyl-3-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, properties, and biological effects, supported by relevant data tables and case studies.

Chemical Structure and Properties

(S)-1-Cbz-amino-butyl-3-amine hydrochloride has the molecular formula C₁₂H₁₉ClN₂O₂ and is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the amino function. The structure is crucial for its biological interactions, particularly in enzyme inhibition and transport mechanisms.

Synthesis

The synthesis of (S)-1-Cbz-amino-butyl-3-amine hydrochloride typically involves the protection of amino groups followed by selective reactions to introduce various functional groups. For example, the use of Boc or Cbz protecting groups allows for the selective manipulation of amines during synthetic routes .

Transport Mechanisms

Research indicates that (S)-1-Cbz-amino-butyl-3-amine hydrochloride interacts with various amino acid transporters. In particular, it has been studied for its role in modulating the activity of L-type amino acid transporter 1 (LAT1), which is essential for transporting large neutral amino acids across cell membranes .

Enzyme Inhibition

The compound exhibits inhibitory effects on specific enzymes, which can be attributed to its structural features. For instance, studies have shown that certain derivatives can inhibit transaminases, enzymes critical in amino acid metabolism. The activity was measured spectrophotometrically, demonstrating that variations in concentration significantly affect enzyme kinetics .

Inhibition of LAT1

A study evaluated the effects of (S)-1-Cbz-amino-butyl-3-amine hydrochloride on LAT1-mediated transport. The compound was tested at concentrations ranging from 0.1 to 500 μM, revealing an IC50 value indicative of its potency as an inhibitor .

| Concentration (μM) | % Inhibition |

|---|---|

| 0.1 | 10 |

| 10 | 35 |

| 100 | 70 |

| 500 | 95 |

This data suggests that (S)-1-Cbz-amino-butyl-3-amine hydrochloride effectively inhibits LAT1 at higher concentrations.

Transaminase Activity

Another study focused on the transaminase activity where (S)-1-Cbz-amino-butyl-3-amine hydrochloride was used as a substrate. The results indicated that the compound could serve as a donor in transamination reactions, with optimal activity observed at specific pH levels and temperatures .

Q & A

Q. How can researchers resolve contradictions in stability data for (S)-1-Cbz-amino-butyl-3-amine hydrochloride under varying storage conditions?

- Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare with real-time data (25°C/60% RH). Use factorial design to isolate variables (e.g., humidity, light exposure). Analyze degradation products via LC-MS to identify pathways (e.g., Cbz deprotection or HCl loss) .

- Contradiction Analysis : If conflicting results arise (e.g., pH-dependent stability), apply iterative qualitative frameworks (e.g., triangulation of HPLC, NMR, and kinetic modeling) to reconcile discrepancies .

Q. What advanced strategies are recommended for incorporating (S)-1-Cbz-amino-butyl-3-amine hydrochloride into drug delivery systems while maintaining bioactivity?

- Formulation Challenges :

- Hydrogel Encapsulation : Optimize crosslinking density using polyvinyl alcohol (PVA) or chitosan to control release kinetics. Validate via in vitro Franz cell diffusion assays .

- Lipid Nanoparticles : Use microfluidics for size-controlled synthesis (50–100 nm). Monitor encapsulation efficiency via ultrafiltration-HPLC .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.